molecular formula C21H18N2O3S B2930441 2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-90-2

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2930441
CAS No.: 2034390-90-2
M. Wt: 378.45
InChI Key: GHSBLYYZTOKNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a novel synthetic compound offered for research and development purposes. This molecule is structurally characterized by a biphenyl carboxylic acid framework linked via a carboxamide bridge to a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety. The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold is a recognized pharmacophore in medicinal chemistry, known to be present in compounds with diverse biological activities . Similarly, biphenyl-carboxamide structures are frequently explored in drug discovery for their ability to interact with various biological targets . The specific amalgamation of these structures in this compound suggests potential for investigation as a modulator of protein targets or enzymatic activity. Researchers may find value in this chemical for developing new therapeutic agents, particularly in areas such as central nervous system disorders, metabolic diseases, or inflammatory conditions, where related structures have shown relevance . Its mechanism of action would be contingent on the specific biological system under investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSBLYYZTOKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole moiety, which can be synthesized by reacting 2-bromodimedone with cyanothioacetamide . The resulting intermediate is then coupled with a biphenyl derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or the biphenyl core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the biphenyl ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl-Carboxylic Acid Moieties

ARC38 (4'-((2-(Thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid)
  • Key Differences : Replaces the tetrahydrobenzothiazole-carbamoyl group with a benzimidazole-thiazole hybrid.
  • Pharmacological Activity : Demonstrated angiotensin II receptor-blocking activity in silico, with a docking score of −8.2 kcal/mol against PDB ID: 4YAY .
  • Molecular Weight (MW) : ~437.5 g/mol (vs. ~378.5 g/mol for the target compound), suggesting higher lipophilicity.
ARC77 (((3-phenyl-1H-indazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid)
  • Key Differences : Substitutes the tetrahydrobenzothiazole with an indazole ring.
  • Pharmacological Activity : Lower binding affinity (−7.6 kcal/mol) compared to ARC38, highlighting the importance of heterocycle choice .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic Acid
  • Key Differences : Lacks the carbamoyl-tetrahydrobenzothiazole group but includes a trifluoromethyl substituent.
  • Applications : Used as a biochemical reagent for life science research, emphasizing the role of biphenyl-carboxylic acid in molecular recognition .

Analogues with Tetrahydrobenzothiazole or Related Heterocycles

Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide)
  • Key Differences: Integrates a propylamino-substituted tetrahydrobenzothiazole and a dimethoxy benzamide group.
  • Applications : Synthesized for COPD treatment, indicating the versatility of tetrahydrobenzothiazole derivatives in targeting respiratory diseases .
4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-benzenesulfonamide
  • Key Differences : Replaces thiazole with thiophene and adds a sulfonamide group.
  • Synthesis : Formed via reaction of 4-tolylsulfonyl isocyanate with a tetrahydrobenzothiophene derivative, underscoring the synthetic adaptability of carbamoyl-linked heterocycles .
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
  • Key Differences : Uses a pyrazole-carboxamide linker instead of biphenyl-carboxylic acid.
  • MW : 394.5 g/mol, closer to the target compound’s MW, but with distinct solubility properties due to the sulfone group .

Pharmacological and Structural Insights

Compound MW (g/mol) Key Structural Features Pharmacological Target Efficacy/Notes
Target Compound ~378.5 Biphenyl-carboxylic acid + tetrahydrobenzothiazole Hypothesized: Angiotensin receptor/COPD Theoretical binding affinity pending experimental validation
ARC38 ~437.5 Benzimidazole-thiazole + biphenyl Angiotensin II receptor Docking score: −8.2 kcal/mol
Compound 31 ~550.6 Tetrahydrobenzothiazole + dimethoxy benzamide COPD-associated pathways Patent example (WO 2012/006202)
4-Methyl-N-...sulfonamide ~422.5 Tetrahydrobenzothiophene + sulfonamide Unspecified Synthetic focus; no activity data

Critical Analysis of Structural Modifications

  • Biphenyl vs. Monophenyl Systems: The biphenyl-carboxylic acid in the target compound and ARC38 enhances π-π stacking with receptor pockets compared to monophenyl systems like Compound 31 .
  • Heterocycle Choice : Tetrahydrobenzothiazole offers partial saturation for improved metabolic stability over fully aromatic benzimidazoles (ARC38) or indazoles (ARC77) .
  • Linker Flexibility : Carbamoyl linkers (target compound, Compound 31) provide conformational flexibility, whereas rigid sulfonamide () or pyrazole () linkers may restrict binding modes.

Biological Activity

The compound 2'-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18N2O3S
  • Molecular Weight : 354.42 g/mol

The compound features a biphenyl core substituted with a carboxylic acid and a thiazole moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The thiazole group can participate in hydrogen bonding and π-π interactions, potentially inhibiting the activity of specific enzymes or receptors involved in disease pathways.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors : It could act on receptor sites influencing signal transduction.

Anticancer Activity

Several studies have indicated that compounds similar to the one exhibit anticancer properties. For instance, derivatives containing thiazole groups have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

Study ReferenceCompound TestedActivityIC50 (µM)
Thiazole DerivativeAntitumor10
Biphenyl AnalogCytotoxicity15

Antimicrobial Activity

Research has demonstrated that thiazole-containing compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Study ReferenceCompound TestedActivityZone of Inhibition (mm)
Thiazole DerivativeAntibacterial20
Biphenyl AnalogAntifungal25

Case Studies

  • Case Study on Cancer Cell Lines
    A study investigated the effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Antimicrobial Efficacy
    Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with an MIC of 50 µg/mL, indicating its potential for development as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.